1-(4-Cycloheptylpiperazin-1-yl)-2,2-diphenylethanone
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Overview
Description
1-(4-Cycloheptylpiperazin-1-yl)-2,2-diphenylethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a cycloheptyl group attached to the piperazine ring and a diphenylethanone moiety. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry.
Preparation Methods
The synthesis of 1-(4-Cycloheptylpiperazin-1-yl)-2,2-diphenylethanone involves several steps, typically starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and further reacted to form the desired compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Cycloheptylpiperazin-1-yl)-2,2-diphenylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents can introduce different substituents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Cycloheptylpiperazin-1-yl)-2,2-diphenylethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of 1-(4-Cycloheptylpiperazin-1-yl)-2,2-diphenylethanone involves its interaction with specific molecular targets. Piperazine derivatives are known to act on neurotransmitter receptors, such as serotonin and dopamine receptors, influencing their activity. The compound may also interact with enzymes and other proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
1-(4-Cycloheptylpiperazin-1-yl)-2,2-diphenylethanone can be compared with other piperazine derivatives, such as:
1-(2-Pyrimidinyl)piperazine: Known for its antagonist activity on α2-adrenergic receptors and partial agonist activity on 5-HT1A receptors.
1-(3-Chlorophenyl)piperazine: Commonly used in combination with other compounds for its stimulant effects.
1-(3-Trifluoromethylphenyl)piperazine: Often found in recreational drug markets for its psychoactive properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-(4-cycloheptylpiperazin-1-yl)-2,2-diphenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O/c28-25(24(21-11-5-3-6-12-21)22-13-7-4-8-14-22)27-19-17-26(18-20-27)23-15-9-1-2-10-16-23/h3-8,11-14,23-24H,1-2,9-10,15-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGICCAWDRWWOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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